molecular formula C22H15N3O5 B11521480 3-hydroxy-5-(2-nitrophenyl)-4-(phenylcarbonyl)-1-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-5-(2-nitrophenyl)-4-(phenylcarbonyl)-1-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11521480
M. Wt: 401.4 g/mol
InChI Key: OLQPAVLKFIDSLE-ZZEZOPTASA-N
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Description

3-hydroxy-5-(2-nitrophenyl)-4-(phenylcarbonyl)-1-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that features multiple functional groups, including hydroxyl, nitro, carbonyl, and pyridine moieties. This compound is of interest in various fields of chemistry and biology due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-5-(2-nitrophenyl)-4-(phenylcarbonyl)-1-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrrole Ring: This can be achieved through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of the Nitro Group: Nitration of an aromatic ring using a mixture of concentrated nitric and sulfuric acids.

    Hydroxylation: Introduction of the hydroxyl group through selective oxidation or substitution reactions.

    Carbonylation: Incorporation of the carbonyl group via Friedel-Crafts acylation or other carbonylation methods.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and catalytic processes may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The nitro group can be reduced to an amine using hydrogenation or metal-acid reduction.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: PCC, Jones reagent, KMnO4.

    Reducing Agents: H2/Pd-C, SnCl2/HCl.

    Substitution Reagents: Halogens, alkylating agents, nucleophiles.

Major Products

    Oxidation: Conversion of hydroxyl to carbonyl.

    Reduction: Conversion of nitro to amine.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.

    Synthesis: Intermediate in the synthesis of more complex molecules.

Biology

    Biochemical Studies: Potential inhibitor or activator of enzymes.

    Drug Development: Structural analogs may be explored for pharmaceutical applications.

Medicine

    Therapeutic Agents: Potential use in the development of drugs targeting specific pathways.

Industry

    Material Science: Component in the synthesis of polymers or advanced materials.

Mechanism of Action

The compound’s mechanism of action would depend on its specific application. For instance, as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

  • 3-hydroxy-5-(2-nitrophenyl)-4-(phenylcarbonyl)-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one
  • 3-hydroxy-5-(3-nitrophenyl)-4-(phenylcarbonyl)-1-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

The specific arrangement of functional groups in 3-hydroxy-5-(2-nitrophenyl)-4-(phenylcarbonyl)-1-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one may confer unique reactivity and properties, making it distinct from similar compounds.

Properties

Molecular Formula

C22H15N3O5

Molecular Weight

401.4 g/mol

IUPAC Name

(4Z)-4-[hydroxy(phenyl)methylidene]-5-(2-nitrophenyl)-1-pyridin-3-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C22H15N3O5/c26-20(14-7-2-1-3-8-14)18-19(16-10-4-5-11-17(16)25(29)30)24(22(28)21(18)27)15-9-6-12-23-13-15/h1-13,19,26H/b20-18-

InChI Key

OLQPAVLKFIDSLE-ZZEZOPTASA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=CN=CC=C3)C4=CC=CC=C4[N+](=O)[O-])/O

Canonical SMILES

C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CN=CC=C3)C4=CC=CC=C4[N+](=O)[O-])O

Origin of Product

United States

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